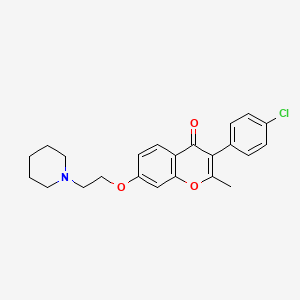

3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Description

3-(4-Chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a 2-(piperidin-1-yl)ethoxy chain at position 5. The chlorophenyl group enhances lipophilicity, while the piperidine-containing side chain may improve blood-brain barrier permeability .

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClNO3/c1-16-22(17-5-7-18(24)8-6-17)23(26)20-10-9-19(15-21(20)28-16)27-14-13-25-11-3-2-4-12-25/h5-10,15H,2-4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJLWPVLIOJXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Piperidinyl Ethoxy Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its ability to interact with various biological targets. Notable applications include:

- Anticancer Activity : Research indicates that compounds similar to this one can induce apoptosis in cancer cells. A study found that derivatives of chromenone inhibited proliferation in breast and colon cancer cell lines, demonstrating IC50 values ranging from 5 to 15 µM, indicating significant potency against tumor cells .

- Antimicrobial Properties : The compound has shown promise in combating bacterial and fungal infections. A study highlighted its antimicrobial activity, with inhibition zones ranging from 16 to 26 mm against various pathogens .

Pharmacological Insights

The mechanism of action involves modulation of specific molecular pathways, which may include:

- Inhibition of topoisomerases : Enzymes crucial for DNA replication, making them important targets for anticancer drugs.

- Interaction with neurotransmitter receptors : Potential applications in treating neurological disorders due to the piperidine component.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of chromenone derivatives on cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability through apoptosis induction, suggesting a viable pathway for drug development targeting specific cancers.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related chromenone derivatives. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting further exploration into their use as alternative antimicrobial agents.

Data Tables

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Anticancer Activity | Breast Cancer Cell Lines | IC50 = 5-15 µM; Induction of apoptosis |

| Antimicrobial Activity | Various Bacterial Strains | Inhibition zones: 16-26 mm |

| Neurological Disorders | Potential receptor modulation | Interaction with neurotransmitter systems |

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors, enzymes, or proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- 3-(4-Methoxyphenyl)-7-(2-(Piperidin-1-yl)Ethoxy)-4H-Chromen-4-One (G1) :

Replacing the 4-chlorophenyl group with 4-methoxyphenyl (G1) reduces electronegativity but increases steric bulk. G1 exhibits moderate AChE inhibition (IC₅₀ = 2.1 µM) and weaker BuChE activity (IC₅₀ = 8.7 µM), suggesting that electron-withdrawing groups like chlorine may enhance target binding . - 3-(4-Hydroxyphenyl)-7-(2-(Piperidin-1-yl)Ethoxy)-4H-Chromen-4-One (14) :

The hydroxyl group in compound 14 improves solubility but reduces yield (15.8%) due to synthetic challenges in protecting/deprotecting steps . In contrast, the target compound’s chloro group avoids such issues, favoring higher synthetic efficiency.

Modifications to the Aminoethoxy Side Chain

- Piperidine vs. Piperazine Derivatives: Compound 15 (3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethoxy]chromen-4-one) replaces piperidine with a hydroxyethyl-piperazine moiety.

- Benzylamine and Adamantane Substituents: Compounds 10 and 13 () feature benzyl(methyl)amino and adamantane-derived side chains, respectively. These bulkier groups reduce yield (49.9–76.1%) compared to the target compound’s simpler piperidine chain, highlighting the trade-off between structural complexity and synthetic feasibility .

Physicochemical Data

| Compound | Melting Point (°C) | Purity (HPLC) | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | Not Reported | Not Reported | ~3.5 |

| G1 (4-Methoxyphenyl analog) | 127.8–130.7 | 99.4% | 2.8 |

| 14 (4-Hydroxyphenyl analog) | 241.2–246.5 | 99.3% | 1.9 |

| 8 (Trifluoromethyl analog) | Not Reported | Not Reported | 4.1 |

*LogP estimated using substituent contributions.

Biological Activity

The compound 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one , a derivative of the chromenone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory effects, supported by recent studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 347.84 g/mol

The compound features a chromenone core with a piperidine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to exhibit significant antiproliferative activity against various cancer cell lines, notably HeLa cells. The half-maximal inhibitory concentration (IC) values were found to be in the range of 0.69 μM to 11 μM, showcasing its potency compared to standard chemotherapeutic agents such as doxorubicin (IC = 2.29 μM) .

Case Study: HeLa Cell Line

| Compound | IC (μM) | Reference |

|---|---|---|

| 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one | 0.69 - 11 | |

| Doxorubicin | 2.29 |

Antibacterial Activity

The antibacterial properties of the compound have also been evaluated. In vitro studies demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentration (MIC) values suggest that structural modifications can enhance antibacterial efficacy.

Antibacterial Screening Results

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Salmonella typhi | 15 | Moderate |

| Bacillus subtilis | 10 | Strong |

| Escherichia coli | >40 | Weak |

| Staphylococcus aureus | >40 | Weak |

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Data

The biological activity of 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting the cell cycle.

- Enzyme Interaction : Binds effectively to target enzymes, inhibiting their activity.

- Antioxidant Properties : Reduces oxidative stress within cells, contributing to its protective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one?

- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxy precursor with 1-(2-chloroethyl)piperidine under basic conditions. For example, refluxing 7-hydroxy-4-phenyl-4H-chromene derivatives with 1-(2-chloroethyl)piperidine·HCl in dry acetone using K₂CO₃ as a base (8-10 hours, 60–70°C), followed by purification via ethyl acetate/water extraction and TLC monitoring (methanol:DCM = 4:6) . Alternative routes may involve coupling piperidine derivatives to chromenone scaffolds using Mitsunobu or Ullmann reactions, depending on substituent compatibility .

Q. How should researchers characterize this compound for structural confirmation?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., piperidin-1-yl ethoxy at C7, chlorophenyl at C3) .

- HPLC : For purity assessment (>98% recommended for biological studies) .

- Melting Point Analysis : Consistency with literature values (e.g., analogs like BPR13 melt at 127–130°C) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Prioritize enzyme inhibition assays relevant to structural analogs:

- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) : Modified Ellman’s method at 1–100 μM concentrations .

- Monoamine Oxidase-B (MAO-B) : Fluorometric assays using kynuramine as a substrate .

- Cytotoxicity Screening : MTT assay on cell lines (e.g., SH-SY5Y for neuroactivity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent orientation?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. For example, analyze torsion angles of the piperidin-1-yl ethoxy group to confirm its spatial orientation relative to the chromenone core. Compare with analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, where SC-XRD confirmed a mean C–C bond length of 0.002 Å and R factor = 0.048 . Disorder in flexible side chains may require multi-conformer modeling .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with AChE (PDB: 4EY7) or MAO-B (PDB: 2V5Z). Focus on piperidine’s role in binding pocket penetration .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic effects of the 4-chlorophenyl group on chromenone reactivity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing and solubility .

Q. How can researchers address contradictions in biological activity data across analogs?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values of piperidine-containing analogs (e.g., BPR13: 57.43% AChE inhibition at 100 μM vs. morpholine analogs with lower potency) .

- Parameter Optimization : Adjust assay conditions (e.g., pH, substrate concentration) to reconcile disparities. For example, MAO-B activity is sensitive to mitochondrial preparation purity .

- Proteomic Profiling : Use affinity chromatography to identify off-target interactions that may explain variability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : React with HBr to form water-soluble salts (e.g., 3-(4-hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one·HBr, m.p. 241–246°C) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that cleave in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance blood-brain barrier penetration for neuroactive studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.